N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide
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Overview
Description
The compound “N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide” is a complex organic molecule. It contains a cyclopenta[d]thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also includes a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopenta[d]thiazole and benzofuran moieties would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The reactivity of the compound could be influenced by factors such as the presence of functional groups, the electron density of the molecule, and steric effects .Scientific Research Applications
Synthesis and Medicinal Applications
Heterocyclic Compound Synthesis
Research has focused on the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating a broad interest in their potential medicinal and biological applications. These compounds are synthesized through various chemical reactions, aiming to explore their anti-inflammatory, analgesic, antibacterial, and antimicrobial properties. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antibacterial Agents
Analogues of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed, synthesized, and shown to exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds as novel antibacterial agents (Palkar et al., 2017).
Molecular and Electronic Characterization
Spectral and X-ray Diffraction Studies
The synthesis of thiazole-based compounds, such as N-(thiazol-2-yl)furan-2-carboxamide, has been explored, with detailed characterization through IR, NMR, and XRD analyses. These studies provide insights into the molecular and electronic structures of these compounds, essential for understanding their biological activity and potential applications in pharmacology (Çakmak et al., 2022).
Biological and Antimicrobial Activity
Cytotoxic and Antimicrobial Evaluation
The synthesis of benzothiazole derivatives and their evaluation for cytotoxic and antimicrobial activities have been a significant focus. Compounds like N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial growth, indicating their potential as therapeutic agents (Nam et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-21-12-7-3-5-10-9-13(22-15(10)12)16(20)19-17-18-11-6-4-8-14(11)23-17/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARFQSNTLYNZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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